2-(1H-indol-5-yl)-N-methylethenesulfonamide

Heck coupling Matsuda–Heck reaction vinyl sulfonamide

2-(1H-Indol-5-yl)-N-methylethenesulfonamide (CAS 1305334-90-0) is an (E)-configured indole-5-ethenesulfonamide intermediate with molecular formula C₁₁H₁₂N₂O₂S and molecular weight 236.29 g/mol. It is classified as a key intermediate in the synthesis of naratriptan hydrochloride, a selective 5-HT₁B/₁D receptor agonist used for acute migraine treatment.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
CAS No. 1305334-90-0
Cat. No. B3230468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-5-yl)-N-methylethenesulfonamide
CAS1305334-90-0
Molecular FormulaC11H12N2O2S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C=CC1=CC2=C(C=C1)NC=C2
InChIInChI=1S/C11H12N2O2S/c1-12-16(14,15)7-5-9-2-3-11-10(8-9)4-6-13-11/h2-8,12-13H,1H3/b7-5+
InChIKeyPKLARCZPXGMPRD-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Indol-5-yl)-N-methylethenesulfonamide (CAS 1305334-90-0): Procurement-Grade Overview for Naratriptan Intermediate Sourcing


2-(1H-Indol-5-yl)-N-methylethenesulfonamide (CAS 1305334-90-0) is an (E)-configured indole-5-ethenesulfonamide intermediate with molecular formula C₁₁H₁₂N₂O₂S and molecular weight 236.29 g/mol . It is classified as a key intermediate in the synthesis of naratriptan hydrochloride, a selective 5-HT₁B/₁D receptor agonist used for acute migraine treatment [1]. The compound features a vinyl sulfonamide moiety at the indole C-5 position, a free indole NH, and a predicted LogP of 3.16 with a polar surface area (PSA) of 70.34 Ų . Commercially, it is supplied with a purity specification of NLT 98% and is listed under the Chinese pharmacopoeial nomenclature 那拉曲坦中间体 (Naratriptan Intermediate) .

Why In-Class Indole Sulfonamide Intermediates Cannot Substitute for 2-(1H-Indol-5-yl)-N-methylethenesulfonamide (CAS 1305334-90-0)


Intermediates within the indole sulfonamide class are not functionally interchangeable for naratriptan synthesis due to three structural features that dictate downstream reactivity and regiochemical outcome. First, the ethenesulfonamide (vinyl) group provides the requisite sp²-hybridized carbon for palladium-catalyzed Heck or Matsuda–Heck cross-coupling; the saturated ethanesulfonamide analog (CAS 98623-50-8) cannot participate in such vinylation chemistry without prior dehydrogenation [1]. Second, the free indole NH is essential—N-benzyl-protected analogs such as (1E)-N-Methyl-2-[1-(phenylmethyl)-1H-indol-5-yl]ethenesulfonamide (CAS 894351-84-9) require an additional deprotection step, adding synthetic burden and introducing impurity risks . Third, C-5 regiochemistry is mandatory because attachment of the sulfonamide-bearing side chain at the indole C-3 position yields a constitutional isomer (2-(1H-indol-3-yl)-N-methylvinylsulfonamide) that, upon subsequent piperidone condensation, would produce an incorrect substitution pattern incompatible with the pharmacophore requirements of naratriptan [2]. These structural constraints mean that generic substitution without verifying all three features—(E)-vinyl geometry, free indole NH, and C-5 connectivity—can lead to synthetic failure, off-target impurities, or regulatory non-compliance in API manufacturing.

Quantitative Differentiation Evidence: 2-(1H-Indol-5-yl)-N-methylethenesulfonamide (CAS 1305334-90-0) vs. Closest Analogs


Vinyl vs. Saturated Sulfonamide: Pd-Catalyzed Cross-Coupling Reactivity Gate

The target compound contains an (E)-ethenesulfonamide group that serves as a competent olefin partner in Pd-catalyzed Matsuda–Heck reactions with arenediazonium salts. Schmidt et al. (2016) established a quantitative reactivity order for vinylsulfonyl derivatives: H₂C=CHCO₂Me > H₂C=CHSO₂OEt > H₂C=CHSO₂N(Me)Bn >> H₂C=CHSO₂NHBn, with tertiary sulfonamides achieving high conversions and secondary sulfonamides being unreactive [1]. The target compound, bearing a secondary sulfonamide (–NHMe) conjugated to the indole, falls into an intermediate reactivity class suitable for Heck-type vinylation. By contrast, the saturated ethanesulfonamide analog 2-(1H-indol-5-yl)-N-methylethanesulfonamide (CAS 98623-50-8), which lacks the C=C double bond, is structurally incapable of participating in any Pd-catalyzed vinylation reaction without prior functionalization—a transformation that has not been demonstrated in the published literature [2]. This reactivity difference is binary (reactive vs. unreactive) and represents a gatekeeping criterion for any synthetic route employing Heck or Matsuda–Heck disconnections.

Heck coupling Matsuda–Heck reaction vinyl sulfonamide synthetic methodology

Free Indole NH vs. N-Benzyl Protection: Synthetic Step Economy and Impurity Risk

The target compound possesses a free indole NH (no N-substituent), contrasting with the N-benzyl-protected analog (1E)-N-Methyl-2-[1-(phenylmethyl)-1H-indol-5-yl]ethenesulfonamide (CAS 894351-84-9). In the naratriptan synthetic pathway, the N-benzyl analog requires a subsequent hydrogenolysis/debenzylation step to liberate the indole NH prior to or after piperidone condensation . Rao et al. (2019) demonstrated a route using N-benzyl-N-methylethenesulfonamide that required hydrogenation followed by debenzylation to afford naratriptan [1]. The additional deprotection step introduces a quantifiable synthetic burden: (a) at least one extra synthetic operation, (b) hydrogen consumption and catalyst cost, and (c) potential for incomplete deprotection generating benzylated impurities that must be controlled in the final API. Kumar et al. (2009) documented that process-related impurities in naratriptan hydrochloride production—specifically Impurity B deriving from intermediate carryover—can be exacerbated by multi-step sequences, with regulatory thresholds requiring <0.15% area by HPLC for certain impurities [2]. The free-NH target compound eliminates the deprotection step and its associated impurity risk entirely.

protecting group strategy step economy narriptan synthesis process chemistry

C-5 vs. C-3 Indole Regiochemistry: Impact on Naratriptan Pharmacophore Integrity

The target compound bears the ethenesulfonamide group at the indole C-5 position. An alternative constitutional isomer generated under certain Heck conditions—2-(1H-indol-3-yl)-N-methylvinylsulfonamide—has the sulfonamide attached at C-3 [1]. In naratriptan, the 5-HT₁B/₁D pharmacophore requires the ethanesulfonamide side chain at C-5 of the indole nucleus, with the C-3 position occupied by the N-methylpiperidin-4-yl group [2]. If the C-3 regioisomer were carried forward, subsequent piperidone condensation at C-3 would be blocked (position already occupied), or if forced, would yield a structurally distinct compound lacking activity at 5-HT₁B/₁D receptors. The triptan pharmacophore model, validated across sumatriptan, naratriptan, rizatriptan, and zolmitriptan, consistently requires C-5 sulfonamide/ sulfamoylmethyl attachment and C-3 aminoethyl/piperidinyl substitution for receptor activation [3]. The target compound's C-5 regiochemistry is therefore not merely a synthetic preference but a structural prerequisite imposed by the pharmacophore of the ultimate API.

regiochemistry indole C-5 substitution narriptan pharmacophore constitutional isomerism

LogP and PSA Differentiation vs. N-Benzyl Analog: Implications for Chromatographic Isolation

The target compound has a computed LogP of 3.16 and PSA of 70.34 Ų . The N-benzyl-protected analog (CAS 894351-84-9) has a substantially higher LogP of 4.68 and a lower PSA of 59.48 Ų . This difference of ΔLogP = 1.52 and ΔPSA = 10.86 Ų translates into markedly different chromatographic behavior on reverse-phase HPLC: the more lipophilic N-benzyl analog will exhibit significantly longer retention times under standard C18 gradient conditions. For process chemists monitoring reaction progress or QC analysts quantifying residual intermediates in API, these physicochemical differences mean that the two compounds require distinct HPLC methods or gradient programs—they cannot be substituted into an existing analytical method without revalidation. Furthermore, the lower PSA of the N-benzyl analog predicts poorer aqueous solubility, which can complicate workup and isolation procedures during downstream chemistry.

LogP polar surface area chromatographic retention reverse-phase HPLC

Vendor Purity Benchmark: NLT 98% Specification and Its Significance for Downstream API Quality

The target compound is commercially supplied with a purity specification of NLT 98% (HPLC), as documented by Active Biopharma for product ABP025039 . This purity level is critical because the compound serves as a late-stage intermediate: any impurity present at this stage can propagate through subsequent piperidone condensation and hydrogenation steps, potentially appearing as a structurally related impurity in the final naratriptan API. The patent WO2009118753A2 specifies that naratriptan hydrochloride must contain less than 0.15% area by HPLC of desmethyl naratriptan (Impurity IA), underscoring the tight impurity control required throughout the synthetic sequence [1]. While the saturated analog N-methyl-1H-indole-5-ethanesulfonamide (CAS 98623-50-8) is also commercially available at ≥95% purity , procurement of the target compound at NLT 98% provides a higher starting purity margin that reduces the burden on downstream purification and lowers the risk of failing API impurity specifications.

purity specification quality control API intermediate HPLC

Recommended Application Scenarios for 2-(1H-Indol-5-yl)-N-methylethenesulfonamide (CAS 1305334-90-0) Based on Differentiation Evidence


Naratriptan API Manufacturing via Pd-Catalyzed Heck or Matsuda–Heck Vinylation Route

This is the primary and highest-value application scenario. The target compound's ethenesulfonamide group enables Pd-catalyzed coupling with appropriately functionalized indole partners (e.g., 5-bromoindole derivatives or 5-indolyldiazonium salts) to construct the C-5 vinyl sulfonamide linkage [1]. The Matsuda–Heck protocol developed by Schmidt et al. (2016) achieves this coupling in high yield under ligand-free and base-free conditions using Pd(OAc)₂ as precatalyst [2]. This scenario leverages the compound's unique vinyl reactivity—a feature entirely absent in the saturated ethanesulfonamide analog—and benefits from the free indole NH which avoids subsequent deprotection. Process chemists developing or optimizing naratriptan routes should select this intermediate specifically when the synthetic strategy employs Heck-type disconnections.

Reference Standard for Impurity Profiling and Regioisomer Identification in Naratriptan QC

Because the target compound is a defined intermediate in the naratriptan synthetic pathway, it serves as a critical reference marker for HPLC impurity profiling. Its distinct LogP of 3.16 and PSA of 70.34 Ų allow chromatographic resolution from both the N-benzyl analog (LogP 4.68) and the C-3 regioisomer [1]. QC laboratories validating naratriptan API purity methods can use this compound to establish system suitability parameters, retention time markers, and resolution criteria between the desired C-5 intermediate and potential C-3 regioisomeric impurities. This application is supported by the documented impurity investigation of Kumar et al. (2009), which demonstrated that intermediate carryover is a critical quality risk in naratriptan hydrochloride production [2].

Process Chemistry Optimization: Benchmark for Comparing Naratriptan Synthetic Routes

The naratriptan literature discloses at least seven distinct synthetic routes, utilizing different intermediates including the target ethenesulfonamide, the saturated ethanesulfonamide, N-benzyl-protected variants, and Fischer indolization-based approaches [1]. The target compound enables a specific disconnection (Heck vinylation at C-5 followed by piperidone condensation at C-3) that may offer advantages in yield, step count, or impurity profile over alternative routes. Process R&D groups comparing synthetic strategies should procure this intermediate to benchmark the Heck-based route against Fischer indolization or Japp–Klingemann approaches. The comparison should evaluate overall yield, PMI, impurity profile, and scalability—with the target compound serving as the entry point into one of the major competing synthetic pathways.

Medicinal Chemistry: Scaffold for 5-Substituted Indole Ethenesulfonamide Library Synthesis

Beyond naratriptan, the ethenesulfonamide-indole scaffold embodied by the target compound represents a versatile building block for medicinal chemistry exploration of 5-HT receptor ligands. The vinyl sulfonamide can participate in diverse transformations including hydrogenation (to ethanesulfonamide), conjugate addition, and cycloaddition, while the free indole NH permits N-functionalization or remains available for hydrogen-bond donor interactions at biological targets [1]. The Schmidt et al. (2016) study demonstrated the generality of the Matsuda–Heck approach for synthesizing styrylsulfonamides in high to excellent yields with high to excellent (E)-selectivities [2]. Medicinal chemistry groups exploring indole-based sulfonamide libraries for neuroscience or cardiovascular targets should consider this compound as a key intermediate that provides synthetic flexibility not available from saturated or N-protected analogs.

Quote Request

Request a Quote for 2-(1H-indol-5-yl)-N-methylethenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.